3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one
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Overview
Description
3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethylaminophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE with 4-(DIMETHYLAMINO)BENZALDEHYDE under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE
- 4-(DIMETHYLAMINO)BENZALDEHYDE
- 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE derivatives
Uniqueness
3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H24N4O2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C25H24N4O2/c1-18-8-4-7-11-23(18)31-17-24-27-22-10-6-5-9-21(22)25(30)29(24)26-16-19-12-14-20(15-13-19)28(2)3/h4-16H,17H2,1-3H3/b26-16+ |
InChI Key |
FMFGONSADNJHQB-WGOQTCKBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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